molecular formula C7H5N3O2S B8276213 4-Amino-5-nitrothieno[2,3-b]pyridine

4-Amino-5-nitrothieno[2,3-b]pyridine

Cat. No. B8276213
M. Wt: 195.20 g/mol
InChI Key: KAJRYRGOITZMSR-UHFFFAOYSA-N
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Patent
US04753951

Procedure details

To a stirred suspension of 3.35 g of 4-chloro-5-nitrothieno[2,3-b]pyridine 7 in 160 ml of 2-propanol is introduced excess amount of anhydrous ammonia at 45°-50° C. during 4 hours. After removal of the solvent, the residue is suspended in water. The solid is washed with water and cold ether, affording 2.65 g (87%) of Compound 8 as crystals. Recrystallization from methanol-ether gives a pure sample melting at 227°-228.5° C.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]2[S:11][CH:12]=[CH:13][C:3]=12.[NH3:14]>CC(O)C>[NH2:14][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]2[S:11][CH:12]=[CH:13][C:3]=12

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1[N+](=O)[O-])SC=C2
Name
Quantity
160 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
The solid is washed with water and cold ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=C1[N+](=O)[O-])SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.